molecular formula C17H18ClNO2 B2794952 (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride CAS No. 147977-05-7

(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride

Cat. No.: B2794952
CAS No.: 147977-05-7
M. Wt: 303.79
InChI Key: YVSJKKWERAGVDO-NTISSMGPSA-N
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Description

“(S)-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride” is a compound that is part of the ester class . It has a molecular weight of 505.56 and a molecular formula of C32H27NO5 .


Synthesis Analysis

A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization in one pot .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.2711 . More detailed properties are not available in the current resources.

Scientific Research Applications

Protecting Group in Peptide Chemistry

  • The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, a derivative of this compound, has been identified as a useful protecting group for amines, alcohols, thiols, and carboxylic acids in peptide chemistry. It offers stability in acidic conditions and allows for easy cleavage under mild conditions (Pless, 1976).

Synthesis of Esters and Piperazine Derivatives

  • Synthesis of various esters and piperazine derivatives of this compound has been explored. These derivatives have been screened for biological activity, suggesting potential applications in medicinal chemistry (Stelt, Haasjes, Tersteege, & Nauta, 2010).

Synthesis of Novel Dibenzo-tetraaza and Dibenzo-dioxadiaza[14]annulene Derivatives

  • Research has focused on synthesizing novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes using a symmetrical bromo-substituted vinamidinum salt. These compounds have been examined for their ultraviolet/visible spectral behavior (Mehranpour, Hashemnia, & Bashiri, 2013).

Protective Effects in Vascular Cognitive Impairment

  • A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates derived from this compound have been synthesized and shown to exhibit protective effects in vascular cognitive impairment, suggesting a potential therapeutic application (Kaur et al., 2019).

Antibacterial and Antifungal Activities

  • Various derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. This research indicates potential for the development of new antimicrobial agents (Patel & Agravat, 2007).

Application in Glutamate Receptors

  • Compounds including stereoisomers of tricholomic acid, which are related to this compound, have been synthesized and investigated for their activity at ionotropic and metabotropic glutamate receptors. This suggests a potential application in neurological research and therapy (Conti et al., 2007).

Properties

IUPAC Name

(2S)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJKKWERAGVDO-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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